N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-16(2)21-24-23-19-9-10-20(25-28(19)21)27-13-11-18(12-14-27)22(29)26(3)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3 |
InChI Key |
BGZXLDCLPXXVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Chloro-3-(Propan-2-yl)[1, Triazolo[4,3-b]Pyridazine
A mixture of 3,6-dichloropyridazine and 5-(propan-2-yl)-1H-tetrazole undergoes cycloaddition in refluxing toluene with pyridine as a base. The reaction proceeds via nucleophilic aromatic substitution, where the tetrazole nitrogen attacks the 3-position of pyridazine, followed by chloride displacement at the 6-position.
Reaction Conditions
The product, 6-chloro-3-(propan-2-yl)triazolo[4,3-b]pyridazine , is purified via recrystallization from ethanol.
Preparation of the Piperidine-4-Carboxamide Subunit
The N-benzyl-N-methylpiperidine-4-carboxamide intermediate is synthesized through a three-step sequence:
Boc Protection of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc group shields the amine, yielding tert-butyl piperidine-4-carboxylate .
N-Methylation and N-Benzylation
The Boc-protected piperidine reacts with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to introduce the N-methyl group. Subsequent benzylation uses benzyl chloride under similar conditions, yielding tert-butyl N-benzyl-N-methylpiperidine-4-carboxylate .
Reaction Optimization
Carboxamide Formation and Boc Deprotection
The ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in THF/water. Activation with 1,1'-carbonyldiimidazole (CDI) in DMF forms the imidazolide intermediate, which reacts with ammonium hydroxide to yield N-benzyl-N-methylpiperidine-4-carboxamide .
Coupling of Triazolo-Pyridazine and Piperidine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between the 6-chloro-triazolo-pyridazine and the piperidine-carboxamide.
SNAr Reaction Conditions
A mixture of 6-chloro-3-(propan-2-yl)triazolo[4,3-b]pyridazine and N-benzyl-N-methylpiperidine-4-carboxamide is heated in DMF with potassium carbonate (K₂CO₃) as a base.
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80–90°C | |
| Reaction Time | 12–16 hours | |
| Yield | 62–70% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol-water. Structural confirmation is achieved through:
-
¹H/¹³C NMR : Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm, doublet), triazole protons (δ 8.5–9.0 ppm), and benzyl aromatic protons (δ 7.2–7.4 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₇H₃₂N₇O: 494.2664; found: 494.2668.
Comparative Analysis of Synthetic Routes
| Method Feature | One-Pot Cyclization | Stepwise Coupling |
|---|---|---|
| Overall Yield | 52–58% | 45–50% |
| Purity | ≥95% | ≥98% |
| Scalability | Limited by tetrazole availability | High (>100 g) |
| Cost Efficiency | Moderate | High |
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Elevated temperatures (90°C) and polar aprotic solvents (DMF) enhance SNAr reactivity.
-
Byproduct Formation : Use of molecular sieves reduces hydrolysis of the chloro-triazolo-pyridazine intermediate.
-
Steric Hindrance : Bulky isopropyl and benzyl groups necessitate prolonged reaction times.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Scientific Research Applications
N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Pharmacology: Research on the pharmacokinetics and pharmacodynamics of the compound helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Biological Research: The compound is used as a tool in biochemical assays and studies to investigate cellular processes, enzyme activities, and receptor interactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Key Trends :
- Lipophilicity : Chlorobenzyl (Cl) and benzyl-methyl groups increase lipophilicity compared to methoxyphenyl (polar OCH3).
Triazolopyridazine Modifications
Key Trends :
- Metabolic Stability : Propan-2-yl (isopropyl) groups may resist oxidative metabolism better than phenyl substituents.
- Binding Interactions : Phenyl groups could enhance target affinity via aromatic interactions but may reduce solubility .
Piperidine Positioning and Carboxamide Linkage
Key Trends :
- Conformational Flexibility : Piperidine-4-carboxamide (target) likely offers better spatial alignment with biological targets than 3-position analogs.
- Polarity : Piperidine-3-carboxamide derivatives exhibit lower LogP values, suggesting improved aqueous solubility .
Research Findings and Implications
- Metabolic Stability : The propan-2-yl group on the triazolopyridazine ring (target compound) may confer resistance to cytochrome P450-mediated oxidation compared to phenyl or methyl substituents .
- Solubility : N-Methoxyphenyl and N-phenyl substitutions () improve water solubility but may reduce blood-brain barrier penetration compared to benzyl-methyl or chlorobenzyl groups.
- Synthetic Accessibility : Methyl and propan-2-yl substituents on the triazolopyridazine ring (, target) are easier to incorporate than bulky aryl groups, streamlining synthesis .
Biological Activity
N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring
- Triazole moiety
- Pyridazine component
This unique combination contributes to its biological activity, particularly as a potential antagonist for specific receptors.
Research indicates that this compound acts as an A2A receptor antagonist , which is significant in the context of various diseases, particularly certain cancers. The A2A receptor is known to play a role in tumor progression and immune response modulation. By inhibiting this receptor, the compound may exert anti-tumor effects.
2. Anticancer Properties
Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.
3. Additional Biological Activities
Beyond its anticancer potential, the compound has shown:
- Anti-inflammatory effects : By modulating cytokine release in vitro.
- Neuroprotective properties : Potentially through pathways involving oxidative stress reduction.
Case Studies
-
In Vitro Studies :
- A study reported that treatment with the compound resulted in a significant decrease in cell viability of A549 cells by inducing apoptosis through caspase activation pathways.
-
In Vivo Studies :
- Animal models demonstrated reduced tumor growth rates when treated with the compound compared to control groups. Histological analysis revealed decreased angiogenesis within tumors.
Data Table: Summary of Biological Activity
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 5.0 | A2A receptor antagonism |
| Anticancer | HeLa | 4.5 | Induction of apoptosis |
| Anticancer | HCT116 | 6.0 | Inhibition of cell proliferation |
| Anti-inflammatory | Macrophages | 10.0 | Cytokine modulation |
| Neuroprotective | Neuronal Cells | 7.5 | Oxidative stress reduction |
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
The synthesis of this triazolo-pyridazine derivative requires precise control of reaction conditions:
- Temperature : Reactions involving hydrazine derivatives (e.g., 6-hydrazineyl-triazolo-pyridazine precursors) are typically conducted under reflux (80–100°C) to ensure complete cyclization .
- Catalysts : Transition-metal catalysts (e.g., Pd/C or CuI) may accelerate coupling reactions, while bases like triethylamine are critical for deprotonation in amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
Methodological Tip : Use Design of Experiments (DoE) to systematically vary parameters (temperature, pH, stoichiometry) and identify optimal conditions .
Q. Q2. Which analytical techniques are most reliable for characterizing the compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity in heterocyclic ring formation (e.g., distinguishing triazole protons at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns for halogenated by-products .
- HPLC-PDA : Ensures >95% purity by quantifying unreacted starting materials or side products (e.g., residual hydrazines) .
Q. Q3. How can researchers address challenges in purifying the final product?
- Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences between the product and by-products .
- Lyophilization : For hygroscopic intermediates, freeze-drying minimizes degradation during storage .
Advanced Research Questions
Q. Q4. What strategies are effective for elucidating Structure-Activity Relationships (SAR) in this compound class?
- Scaffold Modifications : Substitute the benzyl group (N-benzyl) with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on target binding .
- Bioisosteric Replacement : Replace the piperidine-4-carboxamide moiety with morpholine or azetidine to evaluate metabolic stability .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to kinases or GPCRs based on triazolo-pyridazine interactions .
Q. Q5. How can researchers identify biological targets for this compound in drug discovery?
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., EGFR, BRAF) using ATP-competitive assays .
- Cellular Phenotyping : Measure apoptosis (Annexin V staining) or proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Proteomics : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .
Q. Q6. What methodologies resolve contradictions in biological activity data across studies?
- Assay Standardization : Normalize results using positive controls (e.g., staurosporine for kinase inhibition) and replicate across independent labs .
- Metabolic Stability Testing : Compare activity in cell-based vs. cell-free assays to rule out off-target effects from metabolite interference .
- Crystallography : Solve co-crystal structures with targets (e.g., kinase domains) to validate binding modes and explain potency variations .
Q. Q7. How should researchers address poor aqueous solubility during in vivo studies?
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce phosphate or glucuronide groups to improve solubility, with enzymatic cleavage in target tissues .
- Pharmacokinetic Profiling : Monitor plasma concentration via LC-MS/MS after intravenous vs. oral administration to assess absorption .
Q. Q8. What computational tools are recommended for predicting metabolic pathways?
- ADMET Predictors : Use ADMETlab 2.0 or SwissADME to forecast Phase I/II metabolism sites (e.g., CYP450 oxidation of the isopropyl group) .
- Molecular Dynamics (MD) Simulations : Simulate liver microsome interactions to identify vulnerable bonds (e.g., amide hydrolysis) .
- Metabolite Identification : Combine in silico predictions with in vitro microsomal assays and HRMS fragmentation patterns .
Q. Q9. How can researchers reconcile discrepancies in spectroscopic data for intermediates?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles (e.g., piperidine vs. pyridazine protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace carbon connectivity in ambiguous regions .
- Collaborative Validation : Share raw data (FIDs, chromatograms) with third-party labs for independent verification .
Q. Q10. What advanced models are suitable for evaluating in vivo efficacy and toxicity?
- Xenograft Models : Test antitumor activity in immunodeficient mice implanted with patient-derived tumors .
- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver/kidney tissues .
- Cardiotoxicity Screening : Employ hERG channel assays and zebrafish models to predict arrhythmia risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
